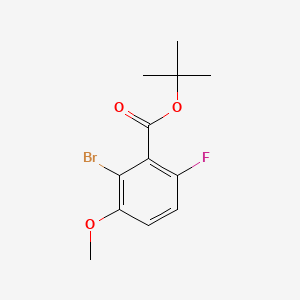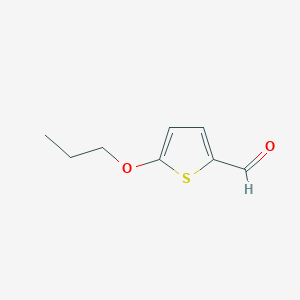
5,7,12-Trimethylbenz(a)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7,12-Trimethylbenz(a)anthracene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C21H18. It is a derivative of benz(a)anthracene, characterized by the presence of three methyl groups at positions 5, 7, and 12. This compound is known for its significant role in scientific research, particularly in the fields of chemistry, biology, and medicine due to its carcinogenic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,7,12-Trimethylbenz(a)anthracene typically involves the alkylation of benz(a)anthracene. One common method is the Friedel-Crafts alkylation, where benz(a)anthracene reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 5,7,12-Trimethylbenz(a)anthracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid.
Major Products:
Oxidation: Formation of this compound-quinone.
Reduction: Formation of 5,7,12-trimethyl-1,2-dihydrobenz(a)anthracene.
Substitution: Formation of halogenated derivatives like 5,7,12-trimethyl-9-chlorobenz(a)anthracene.
Aplicaciones Científicas De Investigación
5,7,12-Trimethylbenz(a)anthracene is extensively used in scientific research due to its carcinogenic properties. Some key applications include:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Employed in studies to understand the mechanisms of carcinogenesis and mutagenesis.
Medicine: Utilized in cancer research to induce tumors in animal models, aiding in the development of anti-cancer therapies.
Industry: Applied in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The carcinogenic effects of 5,7,12-Trimethylbenz(a)anthracene are primarily due to its ability to form DNA adducts. Upon metabolic activation by enzymes such as cytochrome P450, it forms reactive intermediates that bind to DNA, causing mutations and initiating carcinogenesis. The compound also affects various molecular pathways, including the interleukin-2 pathway, leading to immunosuppression .
Comparación Con Compuestos Similares
7,12-Dimethylbenz(a)anthracene: Another PAH with similar carcinogenic properties.
7,8,12-Trimethylbenz(a)anthracene: Known for its role in leukemia research.
Anthracene and Phenanthrene: PAHs with similar structural frameworks but different substitution patterns
Uniqueness: 5,7,12-Trimethylbenz(a)anthracene is unique due to its specific methylation pattern, which influences its reactivity and biological activity. Its distinct properties make it a valuable compound in various research fields, particularly in understanding the mechanisms of carcinogenesis and developing anti-cancer strategies.
Propiedades
Número CAS |
24891-39-2 |
|---|---|
Fórmula molecular |
C21H18 |
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
5,7,12-trimethylbenzo[a]anthracene |
InChI |
InChI=1S/C21H18/c1-13-12-20-14(2)17-9-5-6-10-18(17)15(3)21(20)19-11-7-4-8-16(13)19/h4-12H,1-3H3 |
Clave InChI |
QCOYHXBAFQMVDF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C3=CC=CC=C3C(=C2C4=CC=CC=C14)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Imidazo[2,1-b]thiazole-3-carbaldehyde](/img/structure/B14023797.png)
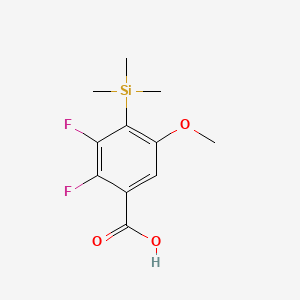
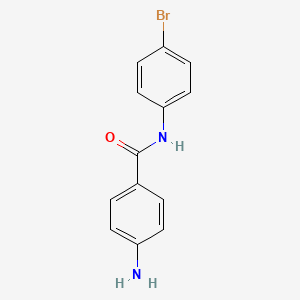
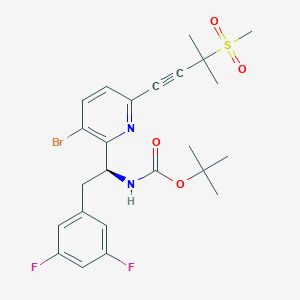
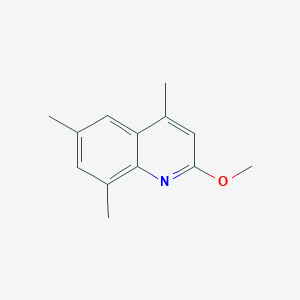
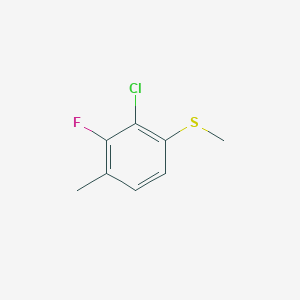
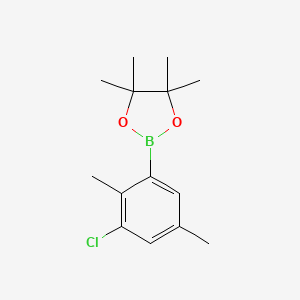
![3-(Bicyclo[2.2.2]octan-1-yl)propiolic acid](/img/structure/B14023833.png)

